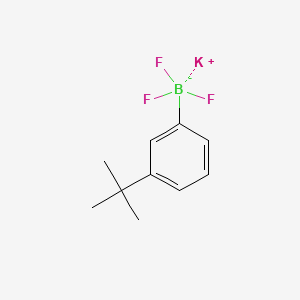
Potassium (3-tert-butylphenyl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-tert-butylphenyl)trifluoroboranuide is a specialized organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly stable and resistant to moisture and air, which is advantageous for its use in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (3-tert-butylphenyl)trifluoroboranuide can be synthesized through the reaction of 3-tert-butylphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolving 3-tert-butylphenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).
- Adding potassium bifluoride to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and washing with cold water .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-tert-butylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted organoboron compounds
Wissenschaftliche Forschungsanwendungen
Potassium (3-tert-butylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of potassium (3-tert-butylphenyl)trifluoroboranuide in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent for these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium 4-tert-butylphenyltrifluoroboranuide
- Potassium 2-tert-butylphenyltrifluoroboranuide
Uniqueness
Potassium (3-tert-butylphenyl)trifluoroboranuide is unique due to the presence of the tert-butyl group at the meta position, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Eigenschaften
Molekularformel |
C10H13BF3K |
|---|---|
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
potassium;(3-tert-butylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H13BF3.K/c1-10(2,3)8-5-4-6-9(7-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
VDUDQGIOLOGWAG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)C(C)(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)

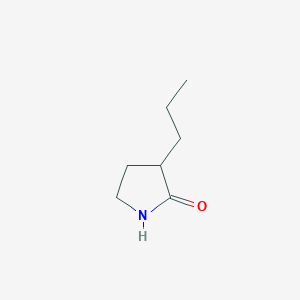
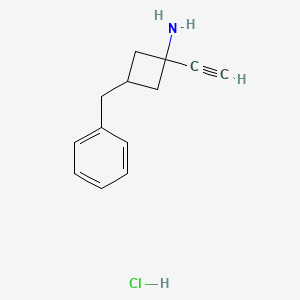
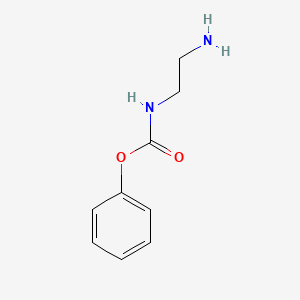
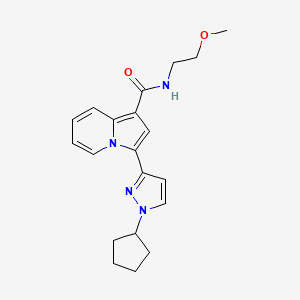
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
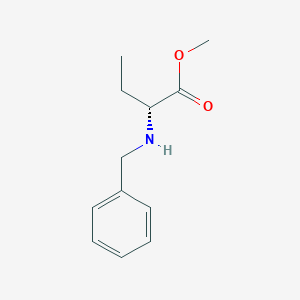
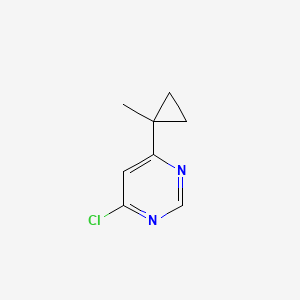
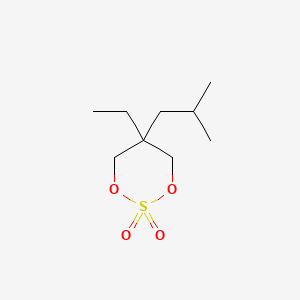

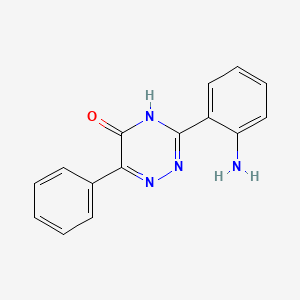
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
